6-(2-Nitrophenyl)hexa-3,5-dien-2-one
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Overview
Description
6-(2-Nitrophenyl)hexa-3,5-dien-2-one is an organic compound with the molecular formula C12H11NO3. It contains a nitrophenyl group attached to a hexa-3,5-dien-2-one backbone. This compound is characterized by its aromatic nitro group and conjugated diene system, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Nitrophenyl)hexa-3,5-dien-2-one typically involves the reaction of 2-nitrobenzaldehyde with a suitable diene precursor under basic or acidic conditions. One common method is the Knoevenagel condensation, where 2-nitrobenzaldehyde reacts with a diene in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Knoevenagel condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(2-Nitrophenyl)hexa-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxylamines, amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
6-(2-Nitrophenyl)hexa-3,5-dien-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-(2-Nitrophenyl)hexa-3,5-dien-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The conjugated diene system allows for electron delocalization, which can influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-3,5-hexadien-2-one: Similar structure but lacks the nitro group.
2-Nitrophenyl-3,5-hexadien-2-one: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
6-(2-Nitrophenyl)hexa-3,5-dien-2-one is unique due to the presence of both a nitro group and a conjugated diene system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62322-76-3 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
6-(2-nitrophenyl)hexa-3,5-dien-2-one |
InChI |
InChI=1S/C12H11NO3/c1-10(14)6-2-3-7-11-8-4-5-9-12(11)13(15)16/h2-9H,1H3 |
InChI Key |
ADPDFAHSJVTGIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC=CC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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